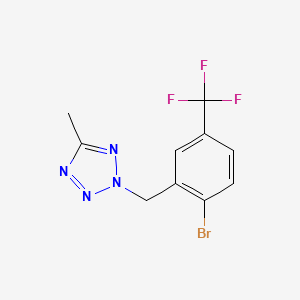
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene typically involves the reaction of 4-bromophenol with 1H,1H-heptafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified through techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzene derivative.
Addition Reactions: The heptafluorobutoxy group can undergo addition reactions with electrophiles, leading to the formation of new functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetone, dimethylformamide, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atom and the heptafluorobutoxy group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a fluorine atom instead of the heptafluorobutoxy group, resulting in different chemical reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group affects the compound’s chemical behavior and its interactions with biological targets.
The uniqueness of this compound lies in its heptafluorobutoxy group, which provides distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
1365808-49-6 |
|---|---|
Fórmula molecular |
C10H6BrF7O |
Peso molecular |
355.05 g/mol |
Nombre IUPAC |
1-bromo-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-1-3-7(4-2-6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
Clave InChI |
UNAMITOBDAYPBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(C(C(F)(F)F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


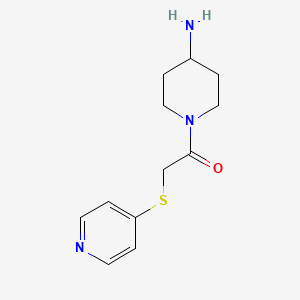
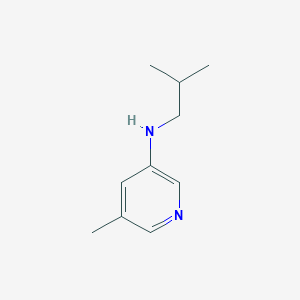
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)






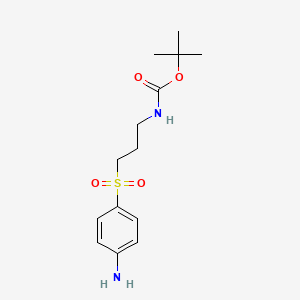
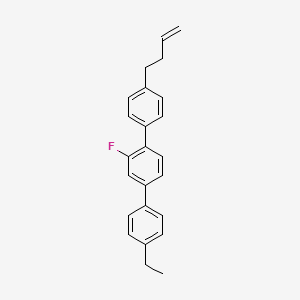
![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
